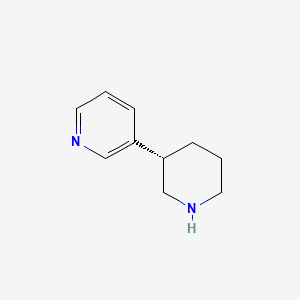
(S)-3-(Piperidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Piperidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidine moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Piperidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.
Formation of Intermediate: The piperidine ring is introduced to the pyridine ring through a series of reactions, often involving nucleophilic substitution or addition reactions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Applications De Recherche Scientifique
(S)-3-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Piperidin-3-yl)pyridine: The enantiomer of (S)-3-(Piperidin-3-yl)pyridine, with similar but distinct properties.
3-(Piperidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.
Piperidinylmethylpyridine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-[(3S)-piperidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |
Clé InChI |
KLDGENGYOLDCCH-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](CNC1)C2=CN=CC=C2 |
SMILES canonique |
C1CC(CNC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


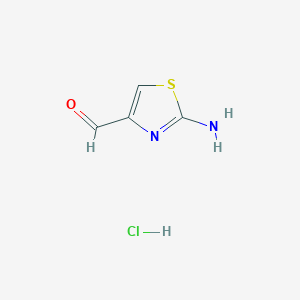

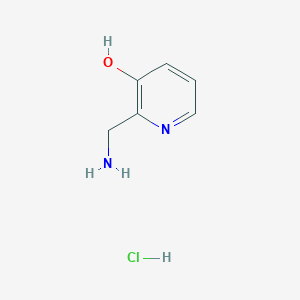
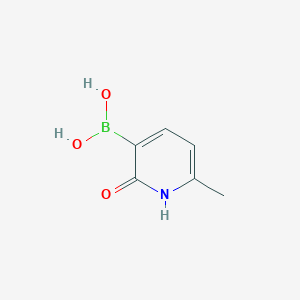

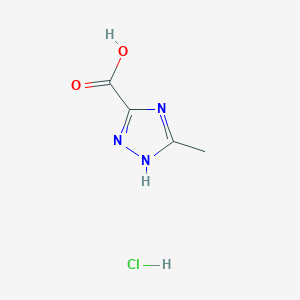
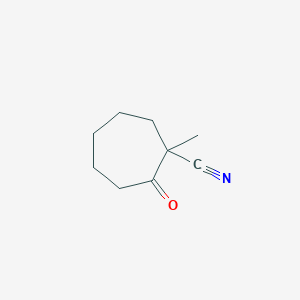
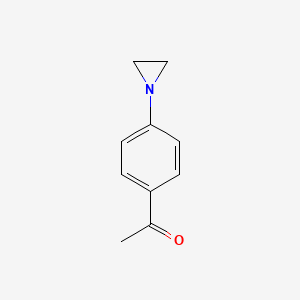

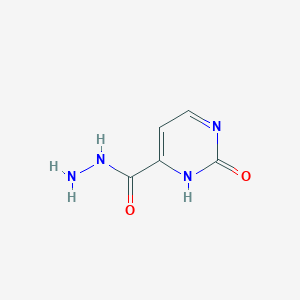

![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
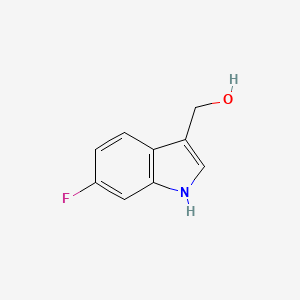
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)
